6-Bromo-8-methoxy-imidazo[1,2-A]pyridine
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Overview
Description
6-Bromo-8-methoxy-imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of bromine and methoxy groups at specific positions on the ring system imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced imidazo[1,2-a]pyridine analogs .
Scientific Research Applications
6-Bromo-8-methoxy-imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methoxyimidazo[1,2-a]pyridine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 6-Bromo-8-methoxy-imidazo[1,2-A]pyridine-2-carbaldehyde
Uniqueness
This compound is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-8-methoxyimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-6(9)5-11-3-2-10-8(7)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIKDYISURSYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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